![molecular formula C15H10N4O B2983605 2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 104614-81-5](/img/structure/B2983605.png)
2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Vue d'ensemble
Description
“2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one” is a chemical compound with the molecular formula C15H10N4O . It is also known by its systematic name “2-Phenyl [1,2,4]triazolo [1,5-c]quinazolin-5 (6H)-one” and has a ChemSpider ID of 10496441 . The average mass of this compound is 262.266 Da, and its monoisotopic mass is 262.085449 Da .
Synthesis Analysis
A new series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .Molecular Structure Analysis
The molecular structure of “2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one” consists of 15 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The compound “2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one” has an average mass of 262.266 Da and a monoisotopic mass of 262.085449 Da .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds derived from 2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one have shown promising results as antimicrobial agents. Studies have demonstrated that certain N-substituted derivatives exhibit potent activity against a range of gram-positive and gram-negative bacteria, including E. coli , P. aeruginosa , and S. epidermidis . These findings suggest potential for developing new antimicrobial drugs, particularly in the face of rising antibiotic resistance.
Anti-HIV Properties
The same structural derivatives have also been evaluated for their anti-HIV properties. Some compounds have displayed significant inhibitory activity against HIV1 and HIV2 strains, with one derivative showing activity at a concentration of 7.15 µg/mL . This highlights the compound’s potential as a scaffold for developing novel anti-HIV medications.
Antitubercular Applications
In the context of tuberculosis, a global health concern, certain derivatives of 2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one have shown antitubercular activity at low micromolar concentrations . This opens up avenues for the synthesis of new antitubercular agents, especially for multi-drug-resistant and extensively drug-resistant TB strains.
Benzodiazepine Receptor Binding
Research dating back to 1991 indicates that 2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one and its analogs can bind to benzodiazepine receptors . This suggests potential applications in the development of anxiolytic drugs that could interact with the central nervous system’s GABA receptors.
Cancer Treatment
Patent literature reveals that triazoloquinazolin-5-amine compounds, related to our compound of interest, have been investigated for their efficacy in treating cancer and conditions with dysregulated immune responses . This points to the compound’s relevance in pharmacology and oncology research.
Materials Science
While direct applications in materials science are not explicitly documented for 2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one , related triazoloquinazoline compounds have been studied for their energetic properties, suggesting potential use in the development of primary explosives .
Orientations Futures
Triazoloquinazoline compounds, including “2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one”, have shown potential as therapeutic agents with several pharmacological applications . Future research could focus on further optimization and development of these compounds for the treatment of diseases, particularly those associated with aberrant AHR signaling .
Mécanisme D'action
Target of Action
It is known that quinazoline derivatives have been found to play a substantial role in the development of multitarget agents .
Mode of Action
It is known that quinazoline and triazole moieties, which are part of the compound’s structure, have shown considerable interest in the field of medicine and drug development .
Biochemical Pathways
It is known that quinazoline derivatives have shown a wide range of biological activities such as anticancer, anti-inflammatory, antimicrobial, antihyperlipidemic, antihypertensive, anticonvulsant, antidiabetic, cellular phosphorylation inhibition, and dihydrofolate reductase inhibition .
Result of Action
The compound has shown promising antimicrobial, antitubercular, and anti-HIV activities . Among the series, certain compounds showed the most potent activity against E. coli, P. aeruginosa, and S. epidermidis with the MIC of 3 µg/mL . One compound exhibited antitubercular activity at 6.25 µg/mL and anti-HIV activity at 7.15 µg/mL, respectively, against HIV1 and HIV2 .
Propriétés
IUPAC Name |
2-phenyl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c20-15-16-12-9-5-4-8-11(12)14-17-13(18-19(14)15)10-6-2-1-3-7-10/h1-9H,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPGZURVLRWNBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045748 | |
Record name | 2-Phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104614-81-5 | |
Record name | CGS-13767 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104614815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGS-13767 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY8LL4S82Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.